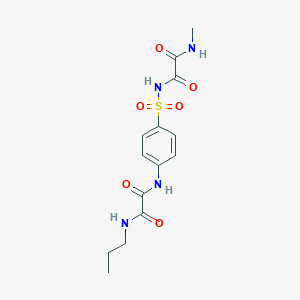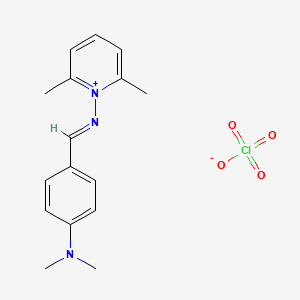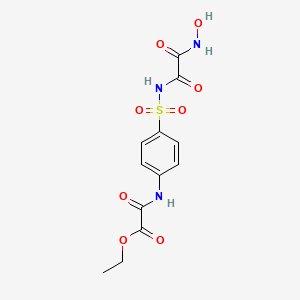
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, sulfonyl, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the sulfonyl phenyl amine intermediate: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonyl phenyl amine intermediate.
Introduction of the hydroxyamino group: The intermediate is then reacted with hydroxylamine to introduce the hydroxyamino group.
Acetylation: The hydroxyamino intermediate is acetylated using acetic anhydride to form the oxoacetyl derivative.
Esterification: Finally, the oxoacetyl derivative is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl and amino groups can be oxidized to form corresponding oxo and nitro derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The sulfonyl and ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro and oxo derivatives, while reduction may yield hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
Uniqueness
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is unique due to the presence of the hydroxyamino group, which imparts specific reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Propiedades
Número CAS |
81717-16-0 |
|---|---|
Fórmula molecular |
C12H13N3O8S |
Peso molecular |
359.31 g/mol |
Nombre IUPAC |
ethyl 2-[4-[[2-(hydroxyamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C12H13N3O8S/c1-2-23-12(19)11(18)13-7-3-5-8(6-4-7)24(21,22)15-10(17)9(16)14-20/h3-6,20H,2H2,1H3,(H,13,18)(H,14,16)(H,15,17) |
Clave InChI |
PNUVRXHRNGVHAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


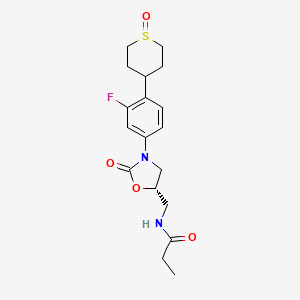
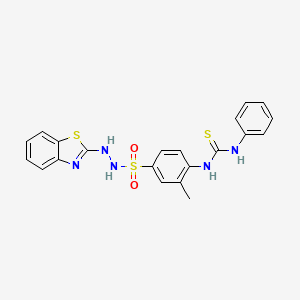
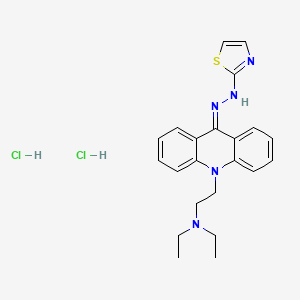


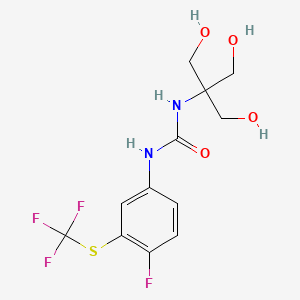
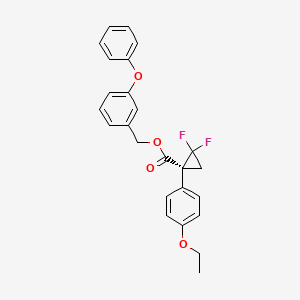
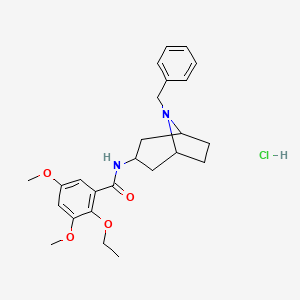
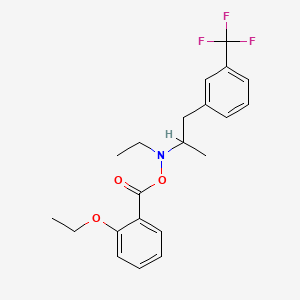
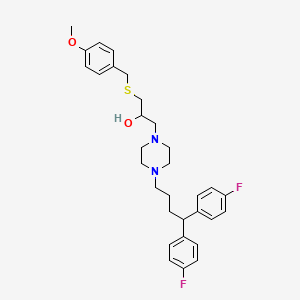
![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)

